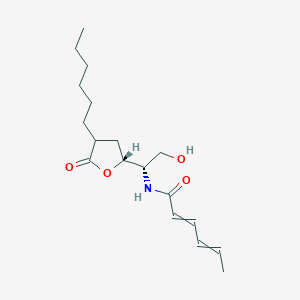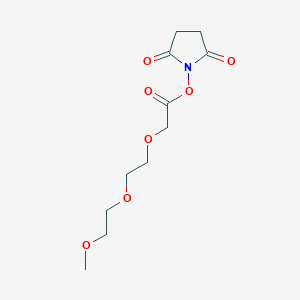![molecular formula C6H6N2O3 B1401575 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid CAS No. 595610-49-4](/img/structure/B1401575.png)
4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
Overview
Description
4,5-Dihydro-1H-pyrazole is a nitrogen-containing heterocycle known for its significant role in the field of research and development of therapeutically active agents . It’s a core component of numerous drugs with diverse activities . The pyrazole ring is often modified as 4,5-dihydro-1H-pyrazoles, also known as 2-pyrazolines .
Synthesis Analysis
The synthesis of 4,5-Dihydro-1h-pyrazole-3-carboxylic acid involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes has been used for the preparation of pyridylchalcones .Molecular Structure Analysis
The molecular structure of 4,5-Dihydro-1H-pyrazole includes an endocyclic double bond . Compared to pyrazoles, pyrazolines are stronger bases, less stable, and behave more like unsaturated heterocycles . All the atoms but C5 of the pyrazoline ring adopt a planar system .Chemical Reactions Analysis
4,5-Dihydro-1H-pyrazoles are known to undergo catalytic hydrogenation to pyrazolines . These electron-rich nitrogen heterocycles can be subjected to oxidation or reduction . On reduction, 2-pyrazolines either yield pyrazolidines or undergo ring cleavage .Physical And Chemical Properties Analysis
4,5-Dihydro-1H-pyrazoles are colorless liquids with a boiling point in the range of 120–150°C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character .Scientific Research Applications
Antiproliferative Activity
This compound has been studied for its potential in inhibiting the proliferation of cancer cells. Similar pyrazole derivatives have been synthesized and evaluated against human cancer cell lines such as laryngeal carcinoma, lung adenocarcinoma, and cervical cancer .
EGFR Tyrosine Kinase Inhibition
Derivatives of pyrazole compounds have been discovered as EGFR tyrosine kinase inhibitors, which could be used as potential lead compounds against cancer cells .
Antioxidant and Antimicrobial Agents
Pyrazole derivatives have been reported to possess antioxidant and antimicrobial properties, which are valuable in the development of new therapeutic agents .
Synthesis of Azachalcones
Pyrazole derivatives based on 3-acetyl compounds have been used in the synthesis of azachalcones, which are a class of compounds with various biological activities .
Regioselective Synthesis
The pyrazole scaffold has been utilized in regioselective synthesis processes to create specific substituted pyrazoles with desired properties .
Modification into 2-Pyrazolines
Researchers have modified the pyrazole ring into 4,5-dihydro-1H-pyrazoles, commonly known as 2-pyrazolines, which are important scaffolds in medicinal chemistry .
Future Directions
The future directions for 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid could involve further exploration of its diverse biological activities and the development of new synthetic techniques . The presence of a pyridine core in the molecule increases bioavailability, suggesting potential applications in drug discovery .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid may also influence multiple biochemical pathways.
Result of Action
One study suggests that similar compounds may have cytotoxic activity against cancer cell lines . This suggests that 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid may also have potential antiproliferative effects.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-3-1-2-11-5(3)8-7-4/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWSEXDMMDFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NNC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)
